molecular formula C12H16O2 B6329153 2,4,5-Trimethylbenzoic acid ethyl ester, 97% CAS No. 158792-80-4

2,4,5-Trimethylbenzoic acid ethyl ester, 97%

Cat. No. B6329153
CAS RN: 158792-80-4
M. Wt: 192.25 g/mol
InChI Key: RQUIMIOFBASHLX-UHFFFAOYSA-N
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Description

“2,4,5-Trimethylbenzoic acid ethyl ester” is a derivative of benzoic acid. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .


Molecular Structure Analysis

The molecular formula of “2,4,5-Trimethylbenzoic acid” is C10H12O2 . The structure consists of a benzene ring substituted with three methyl groups and a carboxylic acid group .


Chemical Reactions Analysis

Esters, including “2,4,5-Trimethylbenic acid ethyl ester”, can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .

Scientific Research Applications

Synthesis of Organic Compounds

2,4,5-Trimethylbenzoic acid ethyl ester serves as a precursor in the synthesis of complex organic molecules. Its structure allows for the introduction of trimethylbenzene rings into larger organic frameworks, which can be crucial for the development of pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to modify the properties of polymers. By incorporating it into polymer chains, researchers can alter the thermal stability, rigidity, and solubility of the material, which is beneficial for creating specialized plastics .

Analytical Chemistry

This ester can be utilized as a standard in chromatographic analysis to help identify and quantify similar compounds in mixtures. Its distinct chemical signature allows it to serve as a reference point in gas chromatography and mass spectrometry .

Catalysis

The compound’s carboxyl group can act as a ligand in metal-catalyzed reactions. This application is particularly relevant in the field of catalysis, where it can help in the development of new catalytic systems for industrial chemical processes .

Environmental Science

Researchers can use 2,4,5-Trimethylbenzoic acid ethyl ester to study degradation pathways of aromatic compounds in the environment. Understanding its breakdown can provide insights into the environmental impact and fate of similar chemicals .

Medicinal Chemistry

In medicinal chemistry, the ester can be a starting point for the synthesis of drug candidates. Its trimethylbenzene core is a common motif in molecules with biological activity, and modifying it can lead to new therapeutic agents .

Food and Flavor Industry

The ester may be explored for its potential use in the food and flavor industry. Its chemical structure could contribute to the synthesis of new flavoring agents that mimic natural tastes or fragrances .

Photovoltaic Materials

Lastly, in the field of renewable energy, 2,4,5-Trimethylbenzoic acid ethyl ester can be investigated for its utility in the development of organic photovoltaic materials. Its aromatic structure could play a role in light absorption and conversion efficiency in solar cells .

Mechanism of Action

Target of Action

This compound is a derivative of benzoic acid, which is known to interact with various enzymes and receptors in the body . .

Mode of Action

As an ester, it may undergo hydrolysis in the presence of acids or bases, resulting in the formation of 2,4,5-trimethylbenzoic acid and ethanol This reaction could potentially influence its interaction with its targets

Biochemical Pathways

The biochemical pathways affected by 2,4,5-Trimethylbenzoic acid ethyl ester are not well-known. As a derivative of benzoic acid, it might be involved in similar pathways. Benzoic acid derivatives are known to participate in various biochemical reactions, including those involving the metabolism of fatty acids and amino acids . .

Pharmacokinetics

It is known that esters generally have good gastrointestinal absorption and can cross the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .

Result of Action

Given its potential to undergo hydrolysis, it might exert effects similar to those of its hydrolysis products, 2,4,5-trimethylbenzoic acid and ethanol

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-Trimethylbenzoic acid ethyl ester. Factors such as pH can affect the rate of its hydrolysis . Additionally, the presence of other substances in the environment, such as enzymes or other chemicals, could potentially interact with this compound and alter its effects.

Safety and Hazards

While specific safety and hazard information for “2,4,5-Trimethylbenzoic acid ethyl ester” was not found, esters in general are considered hazardous by the OSHA Hazard Communication Standard . They can cause skin and eye irritation, and specific precautions should be taken when handling them, including avoiding dust formation, avoiding breathing mist, gas or vapors, and wearing personal protective equipment .

properties

IUPAC Name

ethyl 2,4,5-trimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-5-14-12(13)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUIMIOFBASHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033290
Record name Ethyl 2,4,5-trichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4,5-trimethylbenzoate

CAS RN

86569-86-0
Record name Ethyl 2,4,5-trichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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